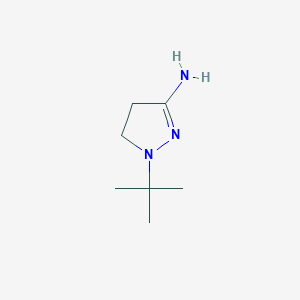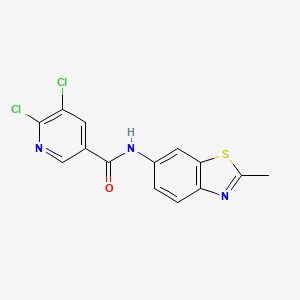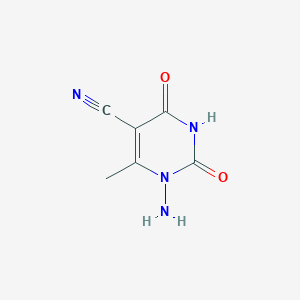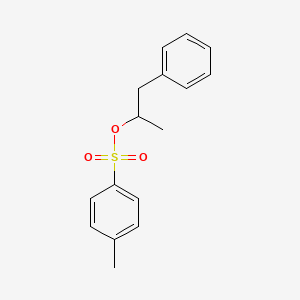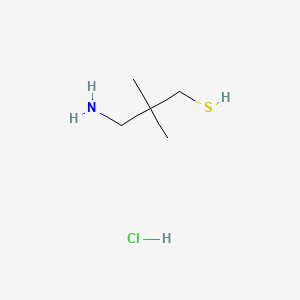
3-Amino-2,2-dimethylpropane-1-thiolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2,2-dimethylpropane-1-thiol hydrochloride is an organic compound with the molecular formula C5H14ClNS It is a derivative of propane, featuring an amino group, a thiol group, and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride typically involves the reaction of 3-amino-2,2-dimethylpropane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
- Dissolution of 3-amino-2,2-dimethylpropane-1-thiol in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to promote the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and purity, often involving automated systems and quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
3-amino-2,2-dimethylpropane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiol or amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-amino-2,2-dimethylpropane-1-thiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation, modulation of signaling pathways, or interaction with cellular components.
類似化合物との比較
Similar Compounds
- 1-amino-2-methylpropane-2-thiol
- 3-amino-2,2-dimethyl-1-propanol
Comparison
3-amino-2,2-dimethylpropane-1-thiol hydrochloride is unique due to the presence of both an amino and a thiol group, which allows it to participate in a wide range of chemical reactions
特性
分子式 |
C5H14ClNS |
|---|---|
分子量 |
155.69 g/mol |
IUPAC名 |
3-amino-2,2-dimethylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-5(2,3-6)4-7;/h7H,3-4,6H2,1-2H3;1H |
InChIキー |
PJDNKZRRBKLYAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)CS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


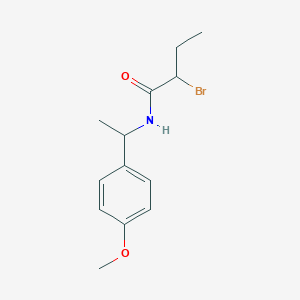
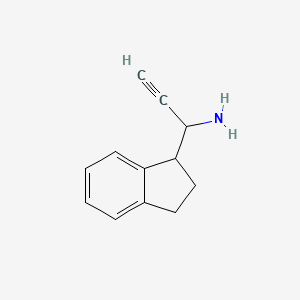
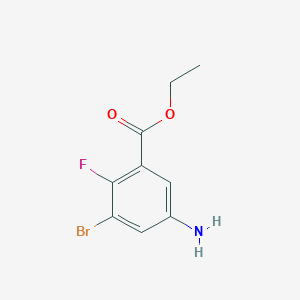
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
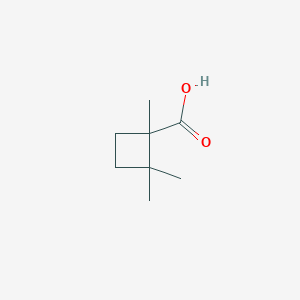
![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)
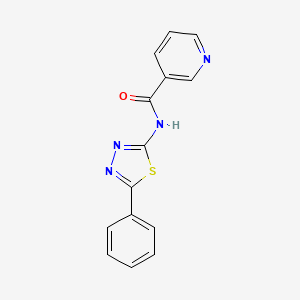
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)
